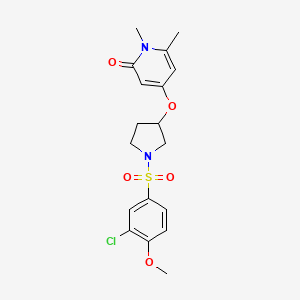

![molecular formula C19H22N2O2S B2552691 2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 888411-49-2](/img/structure/B2552691.png)

2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

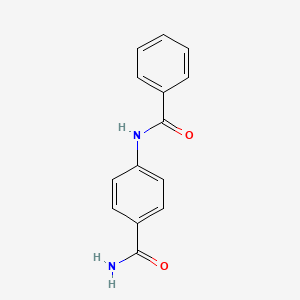

The compound "2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold found in various biologically active compounds. The structure of this compound suggests potential pharmacological activities, as indicated by the presence of a thiophene ring, which is a common feature in many drugs.

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported using the Gewald three-component reaction, which involves cyclohexanones, alkyl cyanoacetates, and sulfur . An unexpected dehydrogenation step in benzonitrile under an air atmosphere has been described to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Additionally, an efficient aromatization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydrobenzo[b]thiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of the amido group and the carboxamide moiety suggests potential for hydrogen bonding and interactions with biological targets .

Chemical Reactions Analysis

The tetrahydrobenzo[b]thiophene core can undergo various chemical reactions. For instance, it can be aromatized to form benzo[b]thiophene derivatives . The amino group in the tetrahydrobenzo[b]thiophene can react with different organic reagents to yield novel thiophene derivatives with potential antiarrhythmic, serotonin antagonist, and antianxiety activities . Moreover, the carboxamide group can be modified to produce derivatives with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of both hydrophobic (methyl and dimethylbenzamido groups) and polar (carboxamide) functionalities. The compound's melting point, boiling point, and stability would depend on the specific substituents and their electronic and steric effects. The presence of the amide bond suggests the compound could engage in hydrogen bonding, which could influence its solubility in water and its interaction with biological molecules .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including condensation reactions and the Gewald synthesis. These processes involve the condensation of cyano acetamide with dithiane-diol or the reaction with primary amines to produce a series of substituted carboxylic acids and carboxamides. These synthesis techniques highlight the compound's versatility in creating a broad range of derivatives with potential biological activities (Datta & De, 1989).

Characterization : Advanced characterization techniques such as IR, 1H NMR, MS spectral data, and elemental analysis have confirmed the structures of these synthesized compounds. X-ray diffraction methods have also been employed to elucidate the crystal structures of specific derivatives, providing insights into their molecular conformations (Vasu et al., 2004).

Biological Activities

Antimicrobial Evaluation : Some derivatives have been evaluated for antimicrobial activities against various bacteria strains. The synthesis of specific thiophene carboxamide derivatives has led to compounds with promising antimicrobial properties, suggesting their potential utility in developing new antimicrobial agents (Wardakhan et al., 2005).

Cytotoxic Activity : Certain carboxamide derivatives of the compound have shown potent cytotoxicity against cancer cell lines, such as murine leukemia and lung carcinoma, with IC50 values indicating high efficacy. This suggests the compound's derivatives could be explored further for their anticancer properties (Deady et al., 2005).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the specific biological target. Some thiophene derivatives have been found to exhibit STING-agonistic activity, triggering the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2,5-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-10-4-6-12(3)14(8-10)18(23)21-19-16(17(20)22)13-7-5-11(2)9-15(13)24-19/h4,6,8,11H,5,7,9H2,1-3H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAMWCBLZYJCPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate](/img/structure/B2552609.png)

![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)

![5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2552613.png)

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)

![3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide](/img/structure/B2552625.png)

![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)